![molecular formula C16H18N2OS B3018067 N-(1-Cyanocyclopentyl)-N-methyl-2,3-dihydro-1-benzothiophene-3-carboxamide CAS No. 2189565-06-6](/img/structure/B3018067.png)
N-(1-Cyanocyclopentyl)-N-methyl-2,3-dihydro-1-benzothiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyanocyclopentyl)-N-methyl-2,3-dihydro-1-benzothiophene-3-carboxamide, also known as CTDP-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTDP-1 belongs to the class of benzothiophene derivatives and is commonly used as a research tool in the fields of neuroscience and pharmacology.
Wirkmechanismus
N-(1-Cyanocyclopentyl)-N-methyl-2,3-dihydro-1-benzothiophene-3-carboxamide exerts its pharmacological effects by modulating the activity of voltage-gated calcium channels. It has been shown to selectively enhance the activity of the N-type calcium channel, which is predominantly expressed in the central nervous system. By enhancing the activity of this channel, this compound increases the release of neurotransmitters such as dopamine, serotonin, and noradrenaline, which play a crucial role in regulating mood, behavior, and cognition.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to enhance the release of dopamine and other neurotransmitters, which could have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. This compound has also been found to increase the activity of the N-type calcium channel, which could have implications for the treatment of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(1-Cyanocyclopentyl)-N-methyl-2,3-dihydro-1-benzothiophene-3-carboxamide as a research tool is its high potency and selectivity for the N-type calcium channel. This makes it a valuable tool for studying the role of this channel in neurotransmitter release and synaptic plasticity. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(1-Cyanocyclopentyl)-N-methyl-2,3-dihydro-1-benzothiophene-3-carboxamide. One area of interest is the potential therapeutic applications of this compound in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Another area of interest is the development of more potent and selective modulators of the N-type calcium channel, which could have implications for the treatment of chronic pain. Additionally, further research is needed to elucidate the long-term effects of this compound in vivo and to identify any potential side effects or toxicities associated with its use.
Synthesemethoden
The synthesis of N-(1-Cyanocyclopentyl)-N-methyl-2,3-dihydro-1-benzothiophene-3-carboxamide involves a multi-step process that starts with the reaction of 1-cyanocyclopentene with methylamine to form N-methyl-1-cyanocyclopentene. This compound is then subjected to a cyclization reaction using Lawesson's reagent to obtain 2,3-dihydro-1-benzothiophene-3-carboxylic acid. Finally, the carboxylic acid is converted into this compound through an amide coupling reaction with N-methylmorpholine and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyanocyclopentyl)-N-methyl-2,3-dihydro-1-benzothiophene-3-carboxamide has been extensively used as a research tool in the fields of neuroscience and pharmacology. It has been shown to modulate the activity of voltage-gated calcium channels, which play a crucial role in neurotransmitter release and synaptic plasticity. This compound has also been found to enhance the release of dopamine and other neurotransmitters, which could have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopentyl)-N-methyl-2,3-dihydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-18(16(11-17)8-4-5-9-16)15(19)13-10-20-14-7-3-2-6-12(13)14/h2-3,6-7,13H,4-5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHAUTCATMMJBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CSC2=CC=CC=C12)C3(CCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.